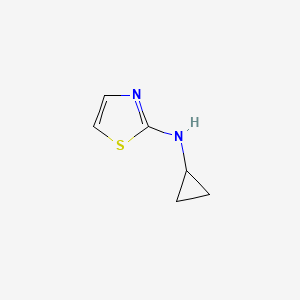

N-cyclopropyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-2-5(1)8-6-7-3-4-9-6/h3-5H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPNTLMUEMNVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036575-68-4 | |

| Record name | N-cyclopropyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of N Cyclopropyl 1,3 Thiazol 2 Amine Analogues

Identification of Essential Structural Elements for Biological Activity

SAR studies have revealed that the biological activity of this class of compounds is highly dependent on a few core structural features. The 1,3-thiazole ring is a foundational scaffold, prevalent in numerous approved drugs and recognized for its broad pharmacological potential. nih.govcymitquimica.com Its heterocyclic nature, containing both sulfur and nitrogen, is key to its interactions with biological targets. cymitquimica.com

The general importance of these motifs is highlighted by their presence in a wide array of biologically active compounds, underscoring their value as promising scaffolds in drug discovery. researchgate.netresearchgate.net

Role of the Cyclopropyl (B3062369) Group in Modulating Biological Profile and Receptor Interactions

The cyclopropyl group attached to the 2-amino function is not merely a passive substituent; it plays an active role in defining the molecule's pharmacological profile. This small, strained ring has several properties that are advantageous in drug design.

Metabolic Stability and Lipophilicity : The cyclopropyl motif is known to enhance the metabolic stability and lipophilicity of drug candidates. researchgate.netresearchgate.net This can lead to improved pharmacokinetic properties, such as better absorption and distribution.

Structural Rigidity and Conformation : The rigid nature of the cyclopropyl ring restricts the conformation of the N-substituent, which can lead to more specific interactions with a biological target. This conformational constraint can be a key factor in enhancing potency and selectivity.

Biological Activity : In comparative studies, the cyclopropyl group has been shown to be a favorable substituent for certain biological activities. For instance, in one study on antifungal agents, a derivative containing a cyclopropyl group displayed higher activity against Pseudoperonospora cubensis than its phenyl-substituted counterpart. encyclopedia.pub This suggests that the unique electronic and steric properties of the cyclopropyl ring can be directly responsible for improved receptor binding or enzyme inhibition.

The presence of the cyclopropyl group can enhance the structural complexity and potential for interaction with biological targets, making it a feature of significant interest in medicinal chemistry. cymitquimica.com

Systematic Exploration of Substituent Effects on the N-Amino Group

The N-amino group of the 2-aminothiazole (B372263) scaffold is a highly flexible position for substitution, and modifications at this site have profound effects on biological activity. nih.gov Systematic studies have explored various substitutions to optimize potency and selectivity.

One common modification is the conversion of the amino group to an amide. In studies on antitubercular agents, introducing an amide linkage, particularly with substituted benzoyl groups, dramatically improved activity by over 128-fold compared to the parent N-aryl compounds. nih.gov This highlights the importance of the hydrogen bond accepting capability of the amide's carbonyl group.

Further exploration into the nature of this N-substituent has yielded detailed SAR insights. For instance, in a series of cholinesterase inhibitors, the type of substituent attached via the amino linker was critical for activity and selectivity. academie-sciences.fr

The table below summarizes findings from a study on 1,3-thiazole derivatives, illustrating the impact of N-amino group modifications on Butyrylcholinesterase (BChE) inhibition.

| Compound ID | N-Amino Group Modification | Substituent | BChE Inhibition |

| 2 | Amide | p-methoxyphenyl | Inactive |

| 13 | Amine | p-methoxybenzyl | Inactive |

| 14 | Amine | Benzyl | Active |

| 15 | N-methyl Amide | p-methoxyphenyl | Active |

| 17 | N-methyl Amine | Benzyl | Inactive |

| Data sourced from a study on cholinesterase inhibitors. academie-sciences.fr |

These results show that N-methylation can have opposing effects depending on the core structure (amide vs. amine). For amines, methylation of the nitrogen (compound 17 vs. 14) led to a loss of activity, whereas for amides, it conferred activity (compound 15 vs. 2). academie-sciences.fr The studies collectively indicate that a flexible linker, such as a benzylamine, attached to the 2-amino position is preferred for achieving BChE selectivity over Acetylcholinesterase (AChE). academie-sciences.fr

Investigating the Impact of Peripheral Substituents on the Thiazole (B1198619) Ring (C-4, C-5)

Substituents on the thiazole ring itself, at the C-4 and C-5 positions, play a significant role in modulating the activity of 2-aminothiazole derivatives. The electronic properties of the ring predict that the C-5 position is most susceptible to electrophilic attack, followed by C-2 and then C-4. ijper.org

Studies on anticancer agents have shown that modifications at these positions can have a significant impact on cytotoxicity. nih.gov

Effect of Alkyl and Aryl Groups : Introducing a methyl group at either the C-4 or C-5 position of the thiazole core was found to decrease potency in one series of anticancer compounds. nih.gov Similarly, a phenyl group at the C-4 position had a comparable negative effect on potency. nih.gov

Effect of Halogens : Replacing a methyl group with a bromine atom at the C-5 position resulted in compounds with moderate inhibitory concentrations. nih.gov

Bulky Substituents : In contrast, fusing a butylidene group across the C-4 and C-5 positions was beneficial for improving cytotoxicity. nih.gov

In a separate study on multi-target agents, a series of N-cyclopropyl-1,3-thiazole-2-imines with a methyl group at C-5 and various substituted phenyl groups at C-4 were synthesized and evaluated. The results, summarized below, show how C-4 substituents influence α-amylase inhibition.

| Compound ID | C-4 Phenyl Substituent | α-Amylase Inhibition IC₅₀ (µM) |

| 6a | Unsubstituted Phenyl | 2.161±0.041 |

| 6d | Naphthyl | 1.634±0.002 |

| 6e | 4-Chlorophenyl | 2.518±0.063 |

| 6f | 4-Bromophenyl | 2.413±0.041 |

| 6h | 3-Nitrophenyl | 2.316±0.024 |

| Data from a study on cyclopropyl appended 1,3-thiazole-2-imines. researchgate.net |

This data indicates that while various substitutions are tolerated, a bulky aromatic system like a naphthyl ring (6d) at the C-4 position can enhance inhibitory activity against α-amylase significantly compared to smaller or electron-withdrawing phenyl groups. researchgate.net

Stereochemical Influences on Activity and Selectivity

Stereochemistry can be a determining factor in the biological activity and selectivity of chiral compounds. For analogues of N-cyclopropyl-1,3-thiazol-2-amine, the introduction of stereocenters can lead to enantiomers with significantly different pharmacological profiles.

While specific SAR studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided context, the principles of stereoselectivity are well-established in medicinal chemistry. The synthesis of an enantiomerically pure serine-derived thiazole has been reported, highlighting the feasibility and importance of controlling stereochemistry in this class of compounds. ijper.org

If a substituent introduced on the cyclopropyl ring, the thiazole ring, or the N-substituent creates a chiral center, it is highly probable that the resulting enantiomers or diastereomers will interact differently with chiral biological macromolecules like enzymes and receptors. This differential interaction can manifest as:

Eutomer vs. Distomer : One enantiomer (the eutomer) may exhibit the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Improved Selectivity : A specific stereoisomer might show higher selectivity for a particular receptor subtype or enzyme isoform, leading to a more targeted therapeutic effect.

Therefore, the controlled synthesis and evaluation of single stereoisomers are crucial steps in the advanced development of this compound analogues to maximize therapeutic benefit and minimize potential risks.

Investigations into Biological Activities and Proposed Mechanisms of Action

Research on Anticancer and Antiproliferative Activities

The 2-aminothiazole (B372263) nucleus is a fundamental component of established anticancer drugs like Dasatinib and Alpelisib, and its derivatives have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of breast, lung, colon, and leukemia. nih.govnih.gov

Modulation of Cellular Growth and Survival Pathways

A primary mechanism by which thiazole (B1198619) derivatives exert their anticancer effects is through the disruption of microtubule dynamics. nih.gov Several N,4-diaryl-1,3-thiazol-2-amine derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov By binding to the colchicine (B1669291) binding site of tubulin, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. nih.gov This interference with microtubule function halts the cell cycle, typically at the G2/M phase, and subsequently induces apoptosis, or programmed cell death. nih.govresearchgate.net

For instance, the derivative N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has demonstrated significant antiproliferative activity against various human cancer cell lines by potently inhibiting tubulin polymerization. nih.gov This targeted disruption of cellular division highlights a key pathway through which N-cyclopropyl-1,3-thiazol-2-amine and its analogs may exhibit anticancer properties. evitachem.com

Table 1: Antiproliferative Activity of a Representative Thiazole Derivative

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (Gastric Adenocarcinoma) | 0.36 | nih.gov |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | A549 (Lung Adenocarcinoma) | 0.86 | nih.gov |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HT-1080 (Fibrosarcoma) | 0.61 | nih.gov |

Enzyme Inhibition Profiles (e.g., Kinases, Metabolic Enzymes)

The thiazole scaffold is a versatile framework for designing inhibitors of various enzymes crucial for cancer cell survival and proliferation. aacrjournals.org Research has focused heavily on protein kinases, which are often dysregulated in cancer. rsc.org

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a well-established cancer treatment strategy. jst.go.jpjst.go.jp Thiazole derivatives have been successfully developed as potent inhibitors of CDK2. nih.govnih.gov For example, certain thiazolone and thiazolthione derivatives show CDK2/cyclin A2 inhibition with IC₅₀ values in the nanomolar range. nih.gov This inhibition leads to cell cycle arrest and apoptosis. nih.govnih.gov

Aurora Kinases: This family of serine/threonine kinases is essential for mitosis, and its overexpression is linked to many cancers. aacrjournals.orgrsc.org Aminothiazole derivatives have been discovered as highly selective inhibitors of Aurora kinases A and B, leading to suppression of histone H3 phosphorylation and subsequent mitotic disruption. rsc.orgnih.govresearchgate.net

Other Enzymes: Beyond kinases, thiazole derivatives have shown inhibitory activity against other enzymes involved in cancer progression. This includes farnesyltransferase, an enzyme involved in protein modification that is critical for the function of the Ras oncoprotein. nih.gov

Table 2: Enzyme Inhibition by Representative Thiazole Derivatives

| Compound Type | Enzyme Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiazolthione derivative (Compound 4) | CDK2/cyclin A2 | 105.39 nM | jst.go.jpnih.gov |

| Thiazolthione derivative (Compound 6) | CDK2/cyclin A2 | 139.27 nM | jst.go.jpnih.gov |

| Aminothiazole derivative (Compound 29) | Aurora A Kinase | 79 nM | rsc.org |

| Aminothiazole derivative (Compound 30) | Aurora A Kinase | 140 nM | rsc.org |

| Thiazole-substituted quinazoline (B50416) (AZD1152) | Aurora Kinase | Potent Inhibition | aacrjournals.org |

DNA Binding and Intercalation Studies

While some heterocyclic anticancer agents function by directly interacting with DNA, the role of DNA binding for the 2-aminothiazole class is less definitive. Studies on a 4-thiazolidinone-cyclopropyl hybrid compound showed it could bind to calf thymus DNA (Ct-DNA), though its cytotoxic effect was moderate. researchgate.net However, research on other related structures, such as benzothiazolo[3,2-a]quinolinium compounds, suggests that DNA binding and intercalation may not be the primary mechanism of their cytotoxic action. In some cases, the most cytotoxic analogs demonstrated the weakest binding to DNA, indicating that other cellular targets are likely more critical. researchgate.net This suggests that while possible, DNA interaction is not universally the main driver of the anticancer activity for this class of compounds.

Exploration of Antimicrobial Properties (Antibacterial, Antifungal)

The thiazole ring is a recognized toxophoric unit, and its derivatives, including those with a cyclopropyl (B3062369) moiety, are actively researched for their potential to combat drug-resistant microbes. nih.govsapub.orgnih.gov The presence of the cyclopropyl group can enhance lipophilicity, which is often correlated with greater antimicrobial efficacy. nih.govnih.gov

Efficacy Against Bacterial Strains (Gram-Positive, Gram-Negative)

Derivatives containing the cyclopropyl and thiazole motifs have demonstrated activity against a spectrum of bacteria.

Gram-Positive Bacteria: In a study of novel cyclopropyl-clubbed 1,3-thiazole-2-imines, one compound showed significant antibacterial potential against Bacillus subtilis with a 20 mm zone of inhibition. researchgate.net Other thiazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Gram-Negative Bacteria: A synthesized derivative, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, exhibited selective antimicrobial effects against Raoultella ornithinolytica. mdpi.com Other studies have confirmed the activity of various thiazole derivatives against Escherichia coli. nih.govjchemrev.com However, the efficacy can be variable, with some series of thiazole compounds showing limited to no activity against Gram-negative strains like E. coli and P. aeruginosa. nih.gov

Table 3: Antibacterial Activity of Representative Cyclopropyl-Thiazole Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Cyclopropyl clubbed 1,3-thiazole-2-imine (Comp. 6a) | Bacillus subtilis | 20 mm zone of inhibition | researchgate.net |

| 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | Raoultella ornithinolytica | Selective effect | mdpi.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (Comp. 43a) | Staphylococcus aureus | MIC = 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (Comp. 43a) | Escherichia coli | MIC = 16.1 µM | jchemrev.com |

Efficacy Against Fungal Species

The combination of the thiazole and cyclopropyl structures has proven particularly promising in the development of new antifungal agents, especially in light of growing resistance to existing treatments. nih.govnih.gov

A series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated exceptionally strong antifungal effects against multiple clinical isolates of Candida albicans, a common cause of opportunistic infections. nih.gov The activity of these compounds was found to be comparable or even superior to the standard antifungal drug nystatin, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.gov Further investigation suggests their mechanism of action may involve disruption of the fungal cell wall and/or cell membrane. nih.govnih.gov Activity has also been noted against other fungal species, such as Aspergillus niger. nih.gov The high lipophilicity of these cyclopropyl-thiazole derivatives is believed to contribute significantly to their potent antifungal activity. nih.govnih.gov

Table 4: Antifungal Activity of Cyclopropyl-Thiazole Derivatives against Candida albicans

| Compound Type | Activity Metric | Value Range (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | MIC | 0.008–7.81 | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | MFC (Minimum Fungicidal Concentration) | 0.015–31.25 | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | MIC₅₀ | 0.12–1.95 | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | MIC₉₀ | 0.24–3.91 | nih.gov |

Insights into Antimicrobial Mechanisms

While direct studies on the antimicrobial mechanism of this compound are not extensively detailed, research on related thiazole and cyclopropyl-containing compounds provides significant insights into its potential modes of action. The 2-aminothiazole (2-AMT) scaffold is recognized as a privileged structure in the development of antimicrobial agents. mdpi.com

Investigations into various thiazole derivatives suggest several potential antimicrobial mechanisms. One proposed mechanism involves the inhibition of crucial enzymes necessary for bacterial survival. For instance, some thiazole derivatives have been found to target and inhibit E. coli DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, with IC₅₀ values ranging from 0.0033 to 0.046 μg/mL for certain potent derivatives. nih.gov Another potential pathway is the disruption of bacterial cell division. Biochemical experiments have shown that certain thiazole-quinolinium derivatives can induce the polymerization of FtsZ, a protein that forms a contractile ring at the division site, thereby blocking cell division in bacteria like MRSA and VRE. jchemrev.com

Furthermore, the cyclopropyl group, also present in this compound, is a feature of many compounds with demonstrated biological activities, including antimicrobial effects. nih.gov In the context of antifungal activity, a proposed mechanism for compounds containing a cyclopropyl moiety is the inhibition of sterol 14-α demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity. nih.gov The improved physicochemical properties conferred by isosteric replacement of thiazole with oxazole (B20620) in some series have been shown to enhance penetration through microbial membranes, suggesting that membrane permeability is a critical factor for the activity of this class of compounds. mdpi.com For example, a synthesized derivative, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, demonstrated selective antimicrobial effects against Raoultella ornithinolytica and significant antifungal activity against a clinical clotrimazole-resistant strain of Candida albicans. mdpi.com

Studies on Anti-inflammatory Potential and Modulatory Effects

The thiazole moiety is frequently associated with anti-inflammatory properties, making this compound a candidate for investigation in this area. cymitquimica.com Research has focused on the ability of related compounds to modulate key enzymatic pathways and mediators involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Isoforms

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are primary targets in the development of anti-inflammatory drugs. Studies on analogues of this compound have revealed significant inhibitory potential against these enzymes.

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were evaluated as direct 5-lipoxygenase (5-LOX) inhibitors. nih.gov Among the synthesized compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine emerged as a particularly potent inhibitor, demonstrating 98% inhibition in a cell-based assay with an IC₅₀ value of 127 nM. nih.gov Other analogues in the same series also showed strong 5-LOX inhibitory activity, with IC₅₀ values as low as 25 nM and 35 nM, although their cell-based potential was more moderate. nih.gov

In the context of COX inhibition, research on 4-substituted thiazole analogues of indomethacin (B1671933) identified them as selective inhibitors of COX-2. nih.gov The most active of these compounds displayed IC₅₀ values of 0.3, 1, and 7 nM for COX-2, while exhibiting only moderate activity against COX-1. nih.gov Further research into 1,3,4-thiadiazole-thiazolidinone hybrids has identified compounds with dual inhibitory activity against 15-LOX and COX-2, with some compounds showing COX-2 inhibition at IC₅₀ values as low as 0.1 µM. nih.gov These findings underscore the potential of the thiazole-2-amine scaffold as a foundation for developing selective COX-2 or dual COX/LOX inhibitors.

Table 1: COX and LOX Inhibitory Activity of Selected Thiazole Derivatives

| Compound Type | Target | IC₅₀ (nM) | Reference |

|---|

Interaction with Other Inflammatory Mediators

Beyond direct enzyme inhibition, the anti-inflammatory effects of thiazole-containing compounds may involve modulation of other key inflammatory mediators. The thiazole moiety is recognized for its potential to interact with various biological targets within inflammatory pathways. cymitquimica.com The overproduction of prostaglandins (B1171923) derived from COX-2 activity is a well-established factor in acute inflammation. nih.gov By inhibiting COX-2, compounds based on the this compound scaffold could theoretically reduce the synthesis of these pro-inflammatory prostaglandins. The amine functional group on the molecule can participate in hydrogen bonding, which may be crucial for its interactions with biological targets that mediate inflammation. cymitquimica.com

Receptor-Ligand Interaction Studies

The ability of this compound and its analogues to bind to specific receptors is a key area of investigation for determining their therapeutic potential.

Corticotrophin-Releasing Factor Receptor 1 (CRF1) Antagonism

Corticotrophin-releasing factor receptor 1 (CRF1) antagonists are being investigated as potential treatments for stress-related disorders and congenital adrenal hyperplasia (CAH). mdpi.com While direct studies on this compound are pending, research on related heterocyclic systems has established a link between thiazole-containing structures and CRF1 antagonism. Specifically, small non-peptide molecules with a thiazolo[4,5-d]pyrimidine (B1250722) core have been developed as CRF1 receptor antagonists. mdpi.com Compounds like tildacerfont (B1682374) and crinecerfont, which are in clinical trials, highlight the potential of thiazole-fused systems to effectively antagonize this receptor. mdpi.com This suggests that the thiazole scaffold, as present in this compound, could serve as a valuable starting point for designing novel CRF1 antagonists.

Other Identified Receptor Binding Affinities

Research has identified other specific receptor-binding activities for compounds containing the thiazol-2-amine core. A notable finding is the identification of N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov In functional characterization studies, these compounds were shown to be potent inhibitors of ZAC. For example, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be a selective ZAC antagonist, displaying no significant activity at other related receptors like 5-HT₃A or various nicotinic acetylcholine, GABAₐ, or glycine (B1666218) receptors at concentrations of 30 μM. nih.gov The mechanism of action for this class of compounds is suggested to be negative allosteric modulation, targeting the transmembrane or intracellular domains of the receptor. nih.gov

Additionally, some thiazole derivatives have been reported to interact with tubulin. evitachem.com By inhibiting tubulin polymerization, these compounds can interfere with microtubule dynamics, which is a mechanism relevant to anticancer activity. evitachem.com

Table 2: ZAC Antagonistic Activity of Selected N-(Thiazol-2-yl)-benzamide Analogs

| Compound | Target | IC₅₀ (µM) | Reference |

|---|

Other Investigational Biological Activities

Research into derivatives of the 2-aminothiazole scaffold has uncovered a range of potential therapeutic applications beyond its most well-known uses.

Antitubercular Activity

The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new agents against Mycobacterium tuberculosis. Phenotypic high-throughput screening against the bacterium has led to the identification of active 2-aminothiazole-based compounds. nih.gov

Structure-activity relationship (SAR) studies on related series of 2-aminothiazoles have demonstrated that while the core thiazole ring is essential for activity, the amine group at the N-2 position (the site of the cyclopropyl substitution) is highly flexible and can be modified to significantly improve potency. The introduction of various groups at this position has been a key strategy in optimizing antitubercular activity. For instance, studies on cycloalkanoyl derivatives have shown that activity can be influenced by the size of the cycloalkane ring, indicating the importance of the substituent's spatial arrangement at the N-2 position.

| N-2 Substituent Type | General Observation on Antitubercular Activity | Key SAR Finding |

|---|---|---|

| Cycloalkanoyl Groups | Modest activity observed, with potency varying based on ring size. | Demonstrates that the N-2 position is amenable to cyclic substituents, a key feature of this compound. |

| Substituted Benzoyl Groups | Significant improvements in potency (over 128-fold) were achieved with specific substitutions. | Highlights the high degree of flexibility and potential for optimization at the N-2 position. |

These findings suggest that the N-cyclopropyl moiety is a rational modification within this class of compounds for pursuing antitubercular agents.

Antidiabetic Activity

Thiazole derivatives are well-established in the management of diabetes, with the thiazolidinedione class being a notable example. rjptonline.org Beyond this, research has shown that other thiazole-containing compounds may act on various molecular targets relevant to diabetes. nih.govresearchgate.net

The proposed mechanisms for the antidiabetic effects of different thiazole derivatives are diverse. Investigated targets include enzymes and receptors that play a crucial role in glucose metabolism and insulin (B600854) sensitivity. For example, a series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides were found to lower plasma glucose levels in animal models, with their mechanism of action proposed to be the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govresearchgate.net Other studies have highlighted the potential for thiazole derivatives to inhibit enzymes like α-amylase and α-glucosidase. researchgate.net

| Potential Molecular Target | Function in Diabetes Pathophysiology | Relevance to Thiazole Derivatives |

|---|---|---|

| 11β-HSD1 | Enzyme that converts inactive cortisone (B1669442) to active cortisol, which can raise glucose levels. Inhibition is a therapeutic strategy. | Certain benzothiazole (B30560) derivatives have shown significant inhibitory activity against this enzyme. nih.govresearchgate.net |

| α-Glucosidase | Enzyme in the small intestine responsible for breaking down carbohydrates into glucose. Inhibition delays carbohydrate absorption. | Some thiazole hybrids have been investigated as potential α-glucosidase inhibitors. researchgate.net |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. | The thiazolidinedione class of drugs are well-known PPAR agonists. |

Given that the thiazole ring is a recognized pharmacophore for antidiabetic activity, this compound represents a scaffold with potential in this therapeutic area, although specific studies are needed.

Activity against Intracellular Bacteria (e.g., Chlamydia)

While the 2-aminothiazole scaffold is widely investigated for its antibacterial properties against a range of pathogens, specific data on the activity of this compound or its close derivatives against intracellular bacteria such as Chlamydia is not extensively detailed in the reviewed literature. However, the development of some thiazole-based inhibitors has been noted in the context of targeting heptose synthesis, a pathway absent in Chlamydia. nih.gov This suggests that the activity of thiazole compounds can be highly specific to the metabolic pathways of the target bacteria, and further investigation would be required to determine any potential efficacy against Chlamydia.

Methodologies for Biological Target Identification and Validation

Identifying the precise molecular target of a compound is fundamental to understanding its mechanism of action and advancing its development. A combination of computational and experimental methods is often employed for this purpose with thiazole derivatives. nih.govresearchgate.net

In silico (computational) approaches provide predictive insights. Molecular docking is a primary tool used to simulate how a compound like this compound might bind to the active site of a known protein target. mdpi.commdpi.com This technique has been used to predict interactions with targets like tubulin, various kinases, and enzymes involved in metabolic diseases. nih.govnih.gov

Experimental (in vitro) methods are then used to validate these computational hypotheses. Enzyme inhibition assays directly measure a compound's ability to block the activity of a specific enzyme. nih.gov For compounds predicted to affect cellular structures, techniques like tubulin polymerization assays can confirm the disruption of microtubule formation. nih.gov Further validation in cell-based models can involve cell cycle analysis to see if the compound causes arrest at specific phases, a common outcome for agents that interfere with cell division machinery. nih.govmdpi.com

| Methodology | Category | Description and Application |

|---|---|---|

| Molecular Docking | Computational | Predicts the binding pose and affinity of a compound to a protein's active site. Used to identify potential targets and rationalize SAR. nih.govmdpi.commdpi.com |

| Enzyme Inhibition Assays | Experimental | Directly measures the reduction in an enzyme's activity in the presence of the compound, confirming it as an inhibitor. nih.gov |

| Tubulin Polymerization Assay | Experimental | Assesses the compound's ability to inhibit the formation of microtubules, a key validation step for potential anticancer agents targeting tubulin. nih.gov |

| Cell Cycle Analysis | Experimental | Determines if the compound halts cell division at a specific phase (e.g., G2/M), providing mechanistic evidence for its antiproliferative effects. nih.govmdpi.com |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of N-cyclopropyl-1,3-thiazol-2-amine at an atomic level.

DFT studies have been employed to investigate the electronic properties and chemical reactivity of thiazole (B1198619) derivatives. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity and stability. researchgate.netresearchgate.net For instance, a smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net These calculations have been used to analyze the effects of different substituents on the electronic structure of the thiazole ring system. researchgate.net The distribution of electron density, as revealed by molecular electrostatic potential maps generated through DFT, helps in identifying the nucleophilic and electrophilic sites within the molecule, which is crucial for understanding its interaction with biological targets. researchgate.net

The planarity and bond characteristics of the thiazole ring system are also explored using DFT. mdpi.com The thiazole ring is a planar, aromatic heterocycle, and its aromaticity is a key determinant of its biological activity. DFT calculations can confirm the planarity and provide precise bond lengths and angles, which are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action of potential drug molecules like this compound derivatives.

Molecular docking simulations have been successfully used to predict how this compound and its analogs bind to various protein targets. researchgate.net These simulations can identify the most favorable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.netderpharmachemica.com For example, docking studies on thiazole derivatives with targets like DNA gyrase have shown favorable binding interactions, comparable to known inhibitors. researchgate.net The cyclopropyl (B3062369) moiety, due to its unique structural and electronic properties, can play a significant role in achieving a specific and high-affinity binding mode within the active site of a protein. researchgate.net

A critical aspect of molecular docking is the identification of key amino acid residues in the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are vital for the stability of the ligand-protein complex. derpharmachemica.comnih.gov For thiazole derivatives, docking studies have revealed specific interactions, such as hydrogen bonding between the thiazole nitrogen or the amino group and residues in the binding pocket. nih.gov The cyclopropyl group can engage in hydrophobic interactions, further anchoring the ligand in the active site. Visualizing these interactions helps in understanding the structural basis of the observed biological activity and provides a rationale for designing more potent and selective inhibitors. researchgate.netderpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on thiazole derivatives have provided valuable insights into the structural requirements for their biological activity. researchgate.net By analyzing a dataset of compounds with varying substituents and their corresponding activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models often use various molecular descriptors, such as steric, electronic, and hydrophobic parameters, to quantify the chemical features of the molecules. mdpi.comnih.gov

For this compound derivatives, QSAR can help to understand how modifications to the cyclopropyl group, the thiazole ring, or other parts of the molecule affect their biological efficacy. researchgate.net For instance, a QSAR model might reveal that bulky, hydrophobic groups at a particular position enhance activity, guiding the synthesis of more potent analogs. mdpi.com Both 2D-QSAR and 3D-QSAR (like Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) have been applied to thiazine (B8601807) and other heterocyclic compounds to build predictive models for their biological activities. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling for this compound analogues leverages computational chemistry to forecast their biological efficacy. In a notable study, a series of novel cyclopropyl-appended 1,3-thiazole-2-imines were synthesized and evaluated as multi-target agents. researchgate.net Computational analyses were performed to predict their chemical reactivity and binding interactions. researchgate.net

The study highlighted specific derivatives with significant inhibitory potential against various enzymes. For instance, a compound from the series featuring an unsubstituted phenyl ring (designated as 6a) was identified as a potent inhibitor of proteinase K, with an IC50 value of 1.716±0.062 μM. researchgate.net Another derivative possessing a naphthyl ring (designated as 6d) proved to be the most effective inhibitor of α-amylase, with an IC50 value of 1.634±0.002 μM. researchgate.net These findings underscore the power of computational models to identify promising candidates for specific biological targets.

Table 1: Biological Activity of Selected this compound Derivatives

| Compound ID | Key Structural Feature | Target Enzyme | IC50 Value (μM) |

|---|---|---|---|

| 6a | Unsubstituted Phenyl Ring | Proteinase K | 1.716 ± 0.062 |

| 6d | Naphthyl Ring | α-Amylase | 1.634 ± 0.002 |

This table showcases detailed research findings on the inhibitory concentrations of specific derivatives.

Ligand-Based Drug Design Strategies

Ligand-based drug design for this class of compounds relies heavily on Structure-Activity Relationship (SAR) analysis. researchgate.net By systematically modifying the substituents on the 1,3-thiazole-2-imine framework, researchers can discern patterns that correlate structural features with biological activity. researchgate.netresearchgate.net The diverse substitution patterns provide a valuable foundation for these SAR studies. researchgate.net

The development of a library of cyclopropyl-clubbed 1,3-thiazole-2-imines has been instrumental in establishing these relationships. researchgate.net The analysis of this library revealed that even minor changes to the ligand structure could significantly impact potency and target specificity. researchgate.net This iterative process of design, synthesis, and computational evaluation is a cornerstone of modern lead optimization. The 2-aminothiazole (B372263) scaffold is a common starting point for such synthetic explorations, allowing for the creation of diverse derivatives. nih.govmdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Feature | Observed Effect on Activity | Reference |

|---|---|---|

| Unsubstituted Phenyl Ring | High inhibitory activity against Proteinase K. researchgate.net | researchgate.net |

| Naphthyl Ring | Potent inhibition of α-Amylase. researchgate.net | researchgate.net |

This table illustrates how specific structural modifications (ligands) influence biological outcomes, a key principle of ligand-based design.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are employed to validate the findings of molecular docking studies and to assess the conformational stability of the ligand-protein complex. researchgate.netresearchgate.net For derivatives of the thiazol-2-imine scaffold, MD simulations have been used to analyze the stability of the docked poses and to understand the dynamic nature of the binding interactions over time. researchgate.net These simulations provide a more realistic model of the physiological environment, offering deeper insights into how the ligand maintains its binding orientation and interacts with the target protein. researchgate.net This technique is crucial for confirming that the predicted binding mode is stable and not a transient artifact of the docking algorithm.

Virtual Screening Techniques for Lead Discovery and Optimization

Virtual screening, particularly through molecular docking, is a powerful technique for identifying new lead compounds from large chemical libraries. researchgate.net In the context of this compound derivatives, docking studies have been conducted to predict how different analogues bind to the active sites of target proteins like α-amylase and proteinase K. researchgate.netresearchgate.net This process allows researchers to computationally screen a virtual library of compounds and prioritize those with the highest predicted binding affinities for synthesis and in vitro testing. researchgate.net The creation and computational evaluation of a focused library of novel cyclopropyl-appended 1,3-thiazole-2-imines serves as a practical example of this approach to accelerate lead discovery. researchgate.net

Academic and Research Applications

N-cyclopropyl-1,3-thiazol-2-amine as a Building Block in Complex Chemical Synthesis

This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules, largely due to the presence of reactive sites amenable to chemical modification. The 2-amino group on the thiazole (B1198619) ring can readily undergo various chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks. evitachem.com

The thiazole ring itself is a robust heterocyclic system that can participate in various organic reactions. Furthermore, the cyclopropyl (B3062369) moiety imparts unique conformational rigidity and metabolic stability to the molecules derived from it. researchgate.netresearchgate.net This combination of a reactive amino group, a stable heterocyclic core, and a conformationally constraining cyclopropyl group makes this compound a sought-after building block for constructing complex chemical libraries for screening purposes.

A notable example of its synthetic utility is in the preparation of novel cyclopropyl-appended 1,3-thiazole-2-imines. These compounds are synthesized through the efficient cyclization of thiourea (B124793) precursors with reagents like ethyl 2-chloroacetoacetate. researchgate.net This demonstrates how the fundamental this compound scaffold can be elaborated into more complex structures with potential biological activities.

Utility as a Lead Compound for Further Optimization in Drug Discovery Research

The this compound scaffold is a prominent feature in many biologically active compounds, making it a valuable lead structure for drug discovery and development. researchgate.netnih.gov The thiazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. cymitquimica.comnih.govnih.gov The incorporation of a cyclopropyl group can enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles. researchgate.netresearchgate.net

Research has shown that derivatives of this compound exhibit potent biological activities. For instance, a series of novel cyclopropyl-clubbed 1,3-thiazole-2-imines were synthesized and evaluated for their antibacterial, α-amylase, and proteinase K inhibition potential. researchgate.net Several of these compounds displayed moderate to significant potency. researchgate.net

Similarly, N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin inhibitors with antiproliferative activity against various human cancer cell lines. nih.gov One of the most potent compounds in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited IC₅₀ values in the sub-micromolar range. nih.gov These findings underscore the potential of the this compound core as a starting point for the design and synthesis of novel therapeutic agents.

Table 1: Biological Activities of this compound Derivatives

| Compound Class | Biological Target/Activity | Key Findings | Reference |

| Cyclopropyl-clubbed 1,3-thiazole-2-imines | Antibacterial, α-amylase inhibition, proteinase K inhibition | Moderate to significant potency observed in a synthesized library of compounds. | researchgate.net |

| N,4-diaryl-1,3-thiazole-2-amines | Tubulin polymerization inhibition, Antiproliferative activity | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showed potent activity with IC₅₀ values of 0.36-0.86 μM. | nih.gov |

| 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | Antimicrobial activity | Synthesized and screened for antimicrobial activity against various bacterial and yeast strains. | mdpi.com |

Development of Pharmacological Probes for Biological Systems

The inherent biological activity of the this compound scaffold makes it an attractive framework for the design of pharmacological probes. These probes are essential tools for studying biological systems, allowing researchers to investigate the function of specific proteins and pathways. By modifying the core structure with reporter groups such as fluorescent tags or biotin, derivatives of this compound can be used to visualize and track their interactions with biological targets within cells and tissues.

The ability of related 2-aminothiazole (B372263) derivatives to act as inhibitors of enzymes like tubulin highlights their potential for development into probes to study the cytoskeleton and cell division processes. nih.gov The development of such probes can provide valuable insights into disease mechanisms and aid in the validation of new drug targets.

Exploratory Applications in Agrochemical Research (e.g., Herbicides, Fungicides)

The structural motifs present in this compound are also of interest in the field of agrochemical research. Thiazole-containing compounds have been investigated for a variety of applications, including as herbicides and fungicides.

Research into related structures has shown promise in this area. For example, a study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a compound with a similar cyclopropyl and heterocyclic amine structure, revealed that most of the synthesized compounds exhibited good herbicidal activity against Brassica campestris. researchgate.net Another related study found that 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid could promote the growth of rapeseed, increasing both seed yield and oil content. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the discovery of new and effective agrochemicals. Further screening and modification of this core structure could lead to the development of novel herbicides, fungicides, or plant growth regulators.

Investigational Use in Material Science for Unique Electronic or Optical Properties

While the primary research focus on this compound and its derivatives has been in the life sciences, the unique electronic properties of the thiazole ring suggest potential applications in material science. Heterocyclic compounds, in general, are known to exhibit interesting electronic and optical properties, making them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The combination of the electron-rich thiazole ring and the strained cyclopropyl group in this compound could lead to materials with novel charge-transport or photophysical properties. However, based on currently available public research, the investigational use of this compound specifically in material science for its electronic or optical properties is not yet a well-documented area of research. This remains an open field for future exploration.

Advanced Research Techniques and Characterization in Chemical Research

Spectroscopic Characterization Techniques

The precise chemical structure and purity of N-cyclopropyl-1,3-thiazol-2-amine are primarily determined using a combination of spectroscopic methods. These techniques provide a detailed fingerprint of the molecule, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the protons of the cyclopropyl (B3062369) group exhibit a set of doubled signals in the upfield region, typically between δ 0.62 and 3.07 ppm. researchgate.net This characteristic pattern arises from the unique chemical environment of the protons in the strained three-membered ring. The protons on the thiazole (B1198619) ring are expected to resonate in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For instance, in 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the carbons of the cyclopropyl moiety appear at approximately δ 6.6, 7.5, and 27.7 ppm. researchgate.net The carbon atoms within the thiazole ring would also have characteristic chemical shifts, confirming the presence of this heterocyclic core.

| Technique | Structural Moiety | Expected Chemical Shift (ppm) | Reference |

| ¹H NMR | Cyclopropyl Protons | ~0.6 - 3.1 | researchgate.net |

| ¹H NMR | Thiazole Protons | ~6.5 - 7.5 | |

| ¹³C NMR | Cyclopropyl Carbons | ~6 - 28 | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the N-H bond of the amine group, C-N bonds, and the vibrations of the thiazole ring. For a similar structure, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, characteristic IR peaks were observed at 3156 and 3015 cm⁻¹ for the N-H stretch, and 1618 cm⁻¹ for the C=C bond. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring, being an aromatic heterocycle, is expected to absorb UV light. In the case of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, absorption maxima were recorded at 351 nm and 250 nm. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. For the related compound 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, the molecular ion peak [M+H]⁺ was observed at an m/z value of 275.0, confirming its molecular weight. researchgate.net The fragmentation pattern can further validate the structure by showing the loss of specific fragments, such as the cyclopropyl group or parts of the thiazole ring.

In Vitro Assay Development for Screening and Evaluation

To explore the potential biological activity of this compound, various in vitro assays are developed. These assays are essential for screening large numbers of compounds and evaluating their effects on specific biological targets or cellular processes.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, including this compound, for a specific biological activity. enamine.net These methodologies often utilize automated liquid handling systems and sensitive detection methods, such as fluorescence or luminescence, to measure the effect of the compound on a particular target. enamine.net

Biochemical Enzyme Assays

The 2-aminothiazole (B372263) scaffold, a core component of this compound, is a prominent feature in a multitude of compounds evaluated for their enzymatic inhibitory activity. While specific data for this compound is not extensively documented in publicly available research, the broader class of 2-aminothiazole derivatives has been the subject of numerous biochemical enzyme assays. These studies provide insights into the potential enzymatic targets of such compounds.

Derivatives of 2-aminothiazole have demonstrated inhibitory effects against a range of enzymes. For instance, certain 2-amino-4-substituted-thiazoles have been identified as inhibitors of carbonic anhydrase isoenzymes I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One study highlighted that 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed significant inhibition of hCA II, AChE, and BChE. nih.gov

Furthermore, the 2-aminothiazole nucleus is integral to the structure of various kinase inhibitors. nih.gov This includes inhibitors of Src family kinases, cyclin-dependent kinases (CDKs), and others which are crucial in cancer-related signaling pathways. nih.govmdpi.com For example, derivatives have been designed as inhibitors of Traf2- and Nck-interacting kinase, demonstrating the versatility of the 2-aminothiazole scaffold in targeting specific enzyme active sites. nih.gov

In the realm of infectious diseases, thiazole-based compounds have been investigated as inhibitors of bacterial enzymes. Notably, they have been shown to target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov The inhibitory activity of these compounds underscores their potential as antibacterial agents.

The following table summarizes the enzymatic inhibition data for several 2-aminothiazole derivatives, illustrating the types of enzymes targeted and the observed potency. It is important to note that these are analogous compounds, and their activity does not directly represent that of this compound.

Table 1: Enzymatic Inhibition by 2-Aminothiazole Derivatives (Analogous Compounds)

| Compound | Enzyme Target | Inhibition Constant (Ki) or IC50 |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki: 0.008 ± 0.001 μM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki: 0.124 ± 0.017 μM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030 μM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 μM nih.gov |

| SKLB-C2807 (a thiazole derivative) | Androgen Receptor (AR) DNA-binding domain | IC50: 0.38 μM nih.gov |

| Compound 11f (a coumarin-based thiazole derivative) | VEGFR-2 | IC50: 2.90 ± 0.010 µM frontiersin.org |

| Compounds 11b, 11e, 12b (thiazole derivatives) | E. coli DNA gyrase | IC50: 182, 190, and 197 nM, respectively frontiersin.org |

Receptor Binding Assays

The interaction of thiazole-containing compounds with various receptors has been a subject of investigation in drug discovery. The 2-aminothiazole moiety, present in this compound, can serve as a ligand for different receptor types. mdpi.com

Research has shown that 2-aminothiazole derivatives can act as ligands for estrogen receptors and as antagonists for adenosine (B11128) receptors. mdpi.com Furthermore, thiazole-based compounds have been synthesized and evaluated as selective inhibitors of the DNA-binding domain of the androgen receptor (AR). nih.gov One such compound, SKLB-C2807, was identified as a potent inhibitor that selectively targets the AR DNA-binding domain. nih.gov

In the context of neurotransmitter receptors, some thiazole derivatives have been found to modulate the activity of GluA2 AMPA receptors. nih.gov These compounds can act as allosteric modulators, influencing the receptor's kinetics and current amplitude. nih.gov For example, certain thiazole derivatives have been shown to function as AMPA receptor antagonists. nih.gov Pramipexole, a drug containing a 2-aminothiazole ring, is a known agonist for D2, D3, and D4 dopamine (B1211576) receptors. wikipedia.org

The data from receptor binding assays for analogous thiazole derivatives are summarized in the table below. This information provides a perspective on the potential receptor interactions of this compound, although direct binding data for this specific compound is not available.

Table 2: Receptor Binding/Modulation by Thiazole Derivatives (Analogous Compounds)

| Compound/Derivative Class | Receptor Target | Observed Effect |

| 2-Aminothiazole derivatives | Estrogen Receptors | Ligand binding mdpi.com |

| 2-Aminothiazole derivatives | Adenosine Receptors | Antagonistic activity mdpi.com |

| SKLB-C2807 (a thiazole derivative) | Androgen Receptor (AR) DNA-binding domain | Selective inhibition nih.gov |

| Thiazole derivatives | GluA2 AMPA Receptors | Allosteric modulation, antagonism nih.gov |

| Pramipexole | Dopamine D2, D3, D4 Receptors | Agonist activity wikipedia.org |

Cell-Based Functional Assays

Cell-based functional assays are crucial for determining the biological effects of a compound in a cellular context. While specific data for this compound is limited, a wide range of cell-based assays have been conducted on various 2-aminothiazole derivatives, revealing diverse biological activities.

One of the most extensively studied areas is the antiproliferative and cytotoxic activity of these compounds against various cancer cell lines. nih.govacs.org For instance, N,4-diaryl-1,3-thiazole-2-amines have been evaluated for their ability to inhibit the proliferation of human cancer cells, with some compounds showing potent activity. nih.gov These effects are often linked to the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.gov Other thiazole derivatives have demonstrated cytotoxic effects against cell lines such as HepG2, MCF-7, HCT116, and HeLa. acs.org

In addition to anticancer activity, 2-aminothiazole derivatives have been assessed for their antimicrobial properties. researchgate.netnih.gov Cell-based assays have demonstrated the efficacy of certain thiazoles against various bacterial and fungal strains. researchgate.netresearchgate.net For example, some derivatives have shown significant activity against Candida spp. and Toxoplasma gondii. researchgate.net The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Furthermore, antiviral activity has been reported for some thiazole derivatives. nih.gov Cell-based assays have shown that certain compounds can inhibit the replication of viruses such as HIV-1. nih.gov

The following table provides a summary of the findings from cell-based functional assays for several analogous 2-aminothiazole derivatives.

Table 3: Cell-Based Functional Assay Data for 2-Aminothiazole Derivatives (Analogous Compounds)

| Compound/Derivative Class | Cell Line(s) | Assay Type | Key Findings |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Human cancer cell lines | Antiproliferative assay | IC50 values between 0.36 and 0.86 μM nih.gov |

| Thiazole derivatives (3a, 3h, 3j) | VERO cells / T. gondii | Anti-Toxoplasma gondii assay | Significant activity with IC50 values 31–52 times lower than sulfadiazine (B1682646) researchgate.net |

| Thiazole derivatives (3a–3d, 3f–3j) | Candida spp. | Antifungal assay | MIC = 0.015–7.81 µg/ml researchgate.net |

| Imidazo[2,1-b]thiazole derivatives | HIV-1 infected cells | Antiviral assay | Potent inhibitors of HIV-1 replication (EC50 of 0.74 and 1.08 μg/mL for two compounds) nih.gov |

| Thiazole derivatives (11d, 11f) | Various cancer cell lines | Antiproliferative assay | GI50 values of 30 and 27 nM, respectively frontiersin.org |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding

The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govmdpi.com These structures are integral to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govmdpi.com The synthesis of 2-aminothiazoles is well-established, with the Hantzsch thiazole (B1198619) synthesis being a classical and widely utilized method. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. wikipedia.orgderpharmachemica.com In the context of N-cyclopropyl-1,3-thiazol-2-amine, the synthesis would likely involve the reaction of a suitable α-haloketone with N-cyclopropylthiourea.

The incorporation of a cyclopropyl (B3062369) group is a significant strategy in modern drug design. mdpi.comresearchgate.net This small, strained ring system is known to enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles and efficacy. researchgate.net The unique electronic and steric properties of the cyclopropyl moiety can lead to improved binding affinity and reduced off-target effects. Therefore, the combination of the proven 2-aminothiazole pharmacophore with a cyclopropyl substituent in this compound presents a compound of significant interest for further investigation in drug discovery.

Emerging Trends and Challenges in Thiazole Chemistry Research

The field of thiazole chemistry is continuously evolving, with several emerging trends aimed at improving the efficiency, diversity, and environmental impact of synthetic methodologies. benthamdirect.com

Emerging Trends:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign methods for thiazole synthesis, utilizing recyclable solvents and avoiding toxic reagents. benthamdirect.comresearchgate.net

One-Pot Syntheses: Multi-component reactions (MCRs) are gaining popularity for the construction of complex thiazole derivatives in a single step, which improves atom economy and reduces waste. mdpi.com

Novel Catalytic Systems: The use of novel catalysts, including metal-based and organocatalysts, is being explored to facilitate new types of bond formations and functionalizations on the thiazole ring. rsc.org

Hybrid Molecules: A significant trend involves the creation of hybrid structures that link the thiazole core to other pharmacologically active nuclei to develop agents with multi-target activity. nih.govtandfonline.com

Challenges:

Regioselectivity: Controlling the position of substituents during the functionalization of the thiazole ring remains a significant challenge, often leading to mixtures of isomers. rsc.org

Substrate Scope: While many synthetic methods exist, they can be limited by the range of compatible starting materials, particularly for the synthesis of highly functionalized or sterically hindered thiazoles. acs.org

Scalability: Transitioning novel laboratory-scale syntheses to large-scale industrial production can be problematic, requiring robust and reproducible reaction conditions. rsc.org

Proposed Avenues for Future Research and Development of this compound Analogues

Given the pharmacological potential of the 2-aminothiazole and cyclopropyl motifs, several avenues for future research on analogues of this compound can be proposed. The development of new derivatives could lead to the discovery of novel therapeutic agents.

Proposed Research Directions:

Anticancer Drug Development: Analogues could be designed and synthesized as potential inhibitors of key enzymes involved in cancer progression, such as protein kinases. nih.govnih.gov The N-cyclopropyl group could be maintained while modifying other positions of the thiazole ring or the amino group to optimize activity and selectivity.

Antimicrobial Agents: Thiazole derivatives have shown promise as antibacterial and antifungal agents. nanobioletters.comnih.gov Future work could focus on creating analogues of this compound and screening them against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory Drugs: The anti-inflammatory potential of the thiazole nucleus is well-documented. nih.gov Research into analogues could explore their ability to modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenase (COX).

Neurological Disorders: Some 2-aminothiazole derivatives have applications in treating neurological conditions. evitachem.com Investigating the neuropharmacological profile of this compound analogues could uncover new leads for diseases of the central nervous system.

The systematic exploration of the structure-activity relationships (SAR) of these new analogues will be crucial. This would involve computational studies, such as molecular docking, to predict binding interactions with biological targets, followed by in vitro and in vivo biological evaluations. researchgate.net

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically employs cyclization reactions, such as the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. For example, substituting cyclopropylamine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) yields the target compound . Optimization requires careful control of stoichiometry, solvent polarity, and reaction time to minimize side products like sulfoxides or over-alkylated derivatives. Table 1 summarizes key methods:

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hantzsch synthesis | Cyclopropylbromide, thiourea, DMF | 65–75 | ≥95 |

| Halogen-amine cyclization | I₂, NH₄OH, 100°C | 50–60 | 90–92 |

Q. How can structural characterization of this compound be performed to confirm its identity?

Use a combination of NMR (¹H/¹³C), IR (to identify amine and thiazole stretches), and mass spectrometry (to confirm molecular weight). X-ray crystallography via SHELX software is critical for resolving bond angles and confirming cyclopropane ring geometry . For example, the C-N-C angle in the cyclopropyl group typically ranges between 60–65°, distinct from non-cyclic analogs .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

- Antimicrobial susceptibility testing (MIC against Gram+/− bacteria via broth dilution) .

- Cytotoxicity screening (MTT assay on cancer cell lines like MCF-7 or HeLa) .

- Enzyme inhibition studies (e.g., COX-2 or CRF1 receptor binding assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like CRF1 receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding affinities. The cyclopropyl group’s strain energy (~27 kcal/mol) enhances hydrophobic interactions with receptor pockets, while the thiazole nitrogen hydrogen-bonds with residues like Glu238 in CRF1 . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD values) .

Q. What strategies resolve contradictions in biological activity data across studies?

Conflicting results (e.g., variable MICs) may arise from differences in bacterial strains or solvent polarity affecting compound solubility. Address this via:

- Dose-response curves to establish EC50 under standardized conditions.

- Structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., comparing cyclopropyl vs. isopropyl analogs) .

Q. How can regioselectivity challenges in functionalizing the thiazole ring be mitigated?

Electrophilic substitution at the 4-position is favored due to the electron-donating cyclopropyl group. Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (Pd/Cu) for cross-coupling reactions . For example, Suzuki-Miyaura coupling with arylboronic acids achieves >80% regioselectivity .

Q. What crystallization strategies improve diffraction quality for polymorph screening?

Slow evaporation in polar aprotic solvents (e.g., DMSO:EtOH 1:3) at 4°C reduces twinning. SHELXL refinement with TWIN/BASF commands resolves overlapping reflections common in cyclopropane-containing compounds . High-resolution data (≤1.0 Å) ensures accurate thermal parameter modeling .

Methodological Guidelines

- Synthesis : Prioritize halogen-free routes (e.g., I₂-mediated desulfurization) to reduce toxicity .

- Data Validation : Cross-validate spectral data with computational NMR predictors (e.g., ACD/Labs) to detect impurities .

- Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and account for solvent effects (DMSO ≤1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.